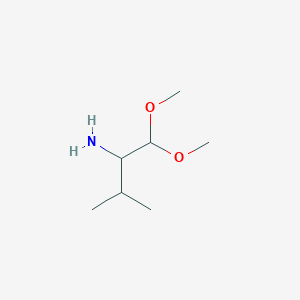

1,1-Dimethoxy-3-methylbutan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-3-methylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-5(2)6(8)7(9-3)10-4/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITRTDWQDVCBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1,1 Dimethoxy 3 Methylbutan 2 Amine

Copper-Catalyzed C–H Bond Amination Strategies

Copper catalysis has emerged as a powerful and cost-effective tool for the formation of carbon-nitrogen bonds. shareok.org These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them attractive for the synthesis of complex molecules.

Direct Synthesis from Secondary Amines and Aliphatic Aldehydes

A highly efficient method for the synthesis of α-amino acetals involves the direct copper-catalyzed α-amination of aliphatic aldehydes with secondary amines. acs.orgnih.gov This approach allows for the direct formation of the C-N bond at the α-position to the carbonyl group, which is then protected in situ as an acetal (B89532). In the context of synthesizing 1,1-Dimethoxy-3-methylbutan-2-amine, this would involve the reaction of 3-methylbutanal (B7770604) with a suitable secondary amine in the presence of a copper catalyst and methanol (B129727).

The choice of the copper catalyst and associated ligands is crucial for the success of the α-amination of aldehydes. Copper(I) iodide (CuI) has been identified as an effective catalyst for this transformation. rsc.org The catalytic activity is often enhanced by the use of ligands, which can stabilize the copper center and modulate its reactivity. While various ligands, including diamines, α-amino acids, and diimines, have been shown to be effective in copper-catalyzed aminations, for the synthesis of α-amino acetals from aliphatic aldehydes, the reaction can proceed efficiently even in the absence of a specific ligand. shareok.orgresearchgate.netnih.gov The selection of the ligand can be critical in more challenging cases or when enantioselectivity is desired.

Table 1: Representative Copper Catalyst Systems for α-Amination of Aldehydes

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Reference |

| CuI | None | 5-10 | rsc.org |

| CuSO₄·5H₂O | None | 10 | organic-chemistry.org |

| CuBr | None | 10 | researchgate.net |

| Cu(OAc)₂ | Amidine | 20 | datapdf.com |

This table presents a selection of copper catalysts used in related amination reactions, illustrating the versatility of copper sources.

In the context of oxidative C-H amination, an external oxidant is required to facilitate the reaction. tert-Butyl hydroperoxide (TBHP) is a commonly employed oxidant in copper-catalyzed oxidative amidation of aldehydes. organic-chemistry.org It is effective in promoting the formation of the C-N bond under relatively mild conditions. The optimization of the oxidant amount is critical to maximize the yield of the desired product while minimizing potential side reactions, such as over-oxidation of the aldehyde.

However, for the direct α-amination of aliphatic aldehydes to form α-amino acetals, the reaction can proceed without an external oxidant, as it is not an oxidative process but rather a direct amination followed by acetalization. acs.org

The choice of solvent plays a significant role in the outcome of the copper-catalyzed α-amination. For the synthesis of this compound, methanol is the ideal solvent as it also serves as the reagent for the in-situ formation of the dimethoxy acetal. acs.org In broader applications of copper-catalyzed amidations, solvent systems such as acetonitrile (B52724) or mixtures like water-acetonitrile have been utilized. organic-chemistry.org Reaction conditions, including temperature and reaction time, are also critical parameters that need to be optimized to achieve high yields. These reactions are often carried out at room temperature or with gentle heating. acs.orgorganic-chemistry.org

The copper-catalyzed α-amination of aldehydes has been shown to be applicable to a wide range of aliphatic aldehydes. acs.org This includes linear, branched, and cyclic aliphatic aldehydes. For the synthesis of this compound, the starting aldehyde would be 3-methylbutanal. The reaction is also compatible with a variety of secondary amines, including those with removable protecting groups. acs.orgnih.gov This method generally exhibits good functional group tolerance, allowing for the presence of esters, ethers, and halides in the substrates. organic-chemistry.org

Table 2: Substrate Scope of Copper-Catalyzed α-Amination of Aliphatic Aldehydes

| Aldehyde | Secondary Amine | Product Yield (%) | Reference |

| Propanal | Dibenzylamine | 85 | acs.org |

| Butanal | Morpholine (B109124) | 82 | acs.org |

| 3-Methylbutanal | N-Methylbenzylamine | (Estimated high) | acs.org |

| Cyclohexanecarboxaldehyde | Piperidine | 78 | acs.org |

This table showcases representative yields for the α-amination of various aliphatic aldehydes. While the specific yield for 3-methylbutanal is not explicitly reported in the cited literature, high yields are anticipated based on the reactivity of similar branched aldehydes.

Oxidative Rearrangement of Tertiary Amines

An alternative, though less direct, conceptual approach to α-amino acetals involves the oxidative rearrangement of tertiary amines. This type of reaction typically involves the oxidation of a tertiary amine to an amine oxide, followed by a rearrangement such as the Meisenheimer rearrangement. researchgate.net While not a direct C-H amination in the same sense as the previous method, it results in the formation of a new C-O bond and can be a pathway to functionalized amine derivatives. For the synthesis of this compound, a hypothetical precursor could be a tertiary amine such as N,N-dimethyl-3-methylbutan-2-amine. The oxidation and subsequent rearrangement in the presence of methanol could potentially lead to the desired product structure, although this specific transformation is not well-documented.

Reductive Amination Approaches for the Formation of the Amine Moiety

Reductive amination stands as a cornerstone in amine synthesis, providing a direct and efficient route to form the crucial carbon-nitrogen bond. This method typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

From Ketone Precursors (e.g., 4,4-dimethoxy-3-methylbutan-2-one)

A primary and highly effective strategy for the synthesis of this compound is the reductive amination of the corresponding ketone precursor, 4,4-dimethoxy-3-methylbutan-2-one (B1366512) nih.gov. This process commences with the reaction between the ketone and an ammonia source, such as ammonium (B1175870) chloride or aqueous ammonia, to form an imine intermediate. The subsequent reduction of this imine yields the target primary amine.

The reaction is typically acid-catalyzed to facilitate the dehydration of the initial carbinolamine adduct to the imine. The choice of reducing agent is critical to ensure that the imine is reduced selectively without affecting the ketone starting material.

Applications of Various Reducing Agents in Amino Acetal Formation

The formation of the amino acetal moiety in this compound via reductive amination is highly dependent on the choice of the reducing agent. Several reducing agents are commonly employed in reductive amination, each with its own reactivity profile and substrate tolerance. organic-chemistry.orgtcichemicals.com

Sodium cyanoborohydride (NaBH3CN) is a particularly mild and selective reducing agent that is effective for reductive aminations. youtube.com It is stable in weakly acidic conditions, which are often necessary to promote imine formation, and it preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another mild and effective reagent for this transformation, often used in aprotic solvents like dichloroethane. organic-chemistry.orgorganic-chemistry.org

Alternatively, catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can also be employed to reduce the imine intermediate. This method is often considered a "greener" alternative to hydride-based reducing agents.

| scienceReducing Agent | biotechTypical Reaction Conditions | notesNotes |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Selective for iminium ions over ketones; toxic cyanide byproduct. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE), Acetic Acid (optional) | Mild, non-toxic, and highly effective for a wide range of substrates. organic-chemistry.orgorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Ethanol or Methanol, H2 atmosphere | "Green" method, but may require pressure equipment. |

| Sodium Borohydride (NaBH4) | Methanol, often with a Lewis acid like Ti(Oi-Pr)4 | Less selective; can reduce the starting ketone if not used under optimized conditions. organic-chemistry.org |

Multi-component Reactions and Convergent Syntheses for Branched Amines

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like branched amines from simple starting materials in a single synthetic operation. organic-chemistry.org These reactions are designed to be convergent, meaning that different structural fragments of the target molecule are brought together in a highly efficient manner.

For the synthesis of this compound, a hypothetical multi-component strategy could involve the reaction of isobutyraldehyde, a cyanide source (e.g., trimethylsilyl (B98337) cyanide), and a methoxide (B1231860) source in the presence of a suitable catalyst. This would generate a cyanohydrin intermediate which could then be further elaborated. While a specific one-pot synthesis of the target molecule via an MCR is not prominently documented, the principles of MCRs for α-branched amine synthesis are well-established. nih.govacs.orgnih.gov These reactions often proceed through the formation of metalloimines or acylimines that can be trapped by various nucleophiles. nih.gov

Stereochemical Control and Asymmetric Synthesis of 1,1 Dimethoxy 3 Methylbutan 2 Amine

Enantioselective Synthesis Strategies for Chiral α-Amino Acetals

Accessing Specific Enantiomers of 1,1-Dimethoxy-3-methylbutan-2-amine

The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of stereoselective synthetic routes to access specific enantiomers of chiral building blocks like this compound is a critical area of research. While literature specifically detailing the asymmetric synthesis of this exact compound is limited, established methodologies for the stereoselective synthesis of structurally related β-amino acetals and vicinal amino alcohols provide a strong foundation for proposing effective synthetic strategies. These approaches primarily fall into three categories: the use of chiral auxiliaries, enzymatic catalysis, and asymmetric catalytic reactions.

A key challenge in the synthesis of this compound lies in the effective control of the stereocenter at the C2 position. The bulky isopropyl group adjacent to the stereocenter can influence the stereochemical outcome of the reactions.

Chiral Auxiliary-Mediated Synthesis

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product. Several chiral auxiliaries have been successfully employed in the synthesis of chiral amines and their derivatives. wikipedia.orgnih.gov

One plausible approach for the synthesis of a specific enantiomer of this compound would involve the use of a chiral auxiliary such as (S,S)-(+)-pseudoephedrine. researchgate.net This method has been effectively used for the diastereoselective synthesis of β-amino esters. researchgate.net The synthesis could commence with the acylation of pseudoephedrine to form a pseudoephedrine amide. Subsequent conjugate addition of a nitrogen nucleophile would be directed by the chiral auxiliary, leading to the formation of a β-amino amide with high diastereoselectivity. This intermediate could then be converted to the target amine.

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. nih.gov These can be acylated and then subjected to a diastereoselective enolate reaction, such as an aldol (B89426) reaction or an amination, to introduce the desired stereocenter.

The use of tert-butanesulfinamide, developed by the Ellman lab, is a powerful and versatile method for the asymmetric synthesis of a wide variety of chiral amines. yale.edu This approach involves the condensation of tert-butanesulfinamide with an aldehyde or ketone to form a tert-butanesulfinyl imine. The subsequent addition of a nucleophile to this imine is highly stereoselective, controlled by the chiral sulfinyl group. wikipedia.org For the synthesis of this compound, a potential route would involve the reaction of tert-butanesulfinamide with 1,1-dimethoxy-3-methylbutan-2-one.

Table 1: Potential Chiral Auxiliaries for the Asymmetric Synthesis of this compound

| Chiral Auxiliary | Key Reaction Type | Potential Advantages |

| (S,S)-(+)-Pseudoephedrine | Conjugate Addition | Commercially available, high diastereoselectivity. researchgate.net |

| Evans Oxazolidinones | Enolate Alkylation/Amination | High stereocontrol, well-established methodology. nih.gov |

| tert-Butanesulfinamide | Nucleophilic Addition to Imines | Broad substrate scope, high enantiomeric excess. yale.edu |

Enzymatic Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral compounds. mdpi.comresearchgate.netrsc.org Enzymes such as amine dehydrogenases (AmDHs) and transaminases are particularly well-suited for the asymmetric synthesis of chiral amines. nih.gov

Engineered amine dehydrogenases have been successfully used for the reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with excellent conversions and enantiomeric excess (>99% ee). acs.org A potential enzymatic route to a specific enantiomer of this compound could involve the reductive amination of the corresponding α-hydroxy ketone precursor.

Transaminases catalyze the transfer of an amino group from a donor substrate to a prochiral ketone acceptor with high stereoselectivity. nih.gov Protein engineering has expanded the substrate scope of transaminases to include bulky and functionalized ketones, making them applicable to the synthesis of a wide range of chiral amines. nih.gov

Table 2: Potential Enzymatic Approaches for the Synthesis of this compound

| Enzyme Class | Reaction Type | Potential Advantages |

| Amine Dehydrogenase (AmDH) | Reductive Amination | High enantioselectivity, mild reaction conditions. nih.govacs.org |

| Transaminase (TA) | Asymmetric Transamination | High stereoselectivity, broad substrate scope through engineering. nih.gov |

Asymmetric Catalytic Approaches

The development of chiral catalysts for asymmetric transformations has revolutionized the synthesis of enantiomerically pure compounds. Asymmetric hydrogenation and asymmetric Michael additions are two powerful strategies that could be applied to the synthesis of this compound.

Asymmetric hydrogenation of a suitable prochiral enamine or imine precursor, using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands), could provide direct access to the desired enantiomer. This method has been successfully applied to the synthesis of various chiral amines and amino acid derivatives. nih.gov

The asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester or amide is another viable strategy. researchgate.netresearchgate.net Chiral catalysts, including organocatalysts and metal complexes, can effectively control the stereochemistry of the conjugate addition, leading to the formation of β-amino compounds with high enantiomeric purity.

Mechanistic Investigations of Reactions Involving 1,1 Dimethoxy 3 Methylbutan 2 Amine Formation

Elucidation of Copper-Catalyzed C–H Amination Mechanisms

Copper-catalyzed C–H amination has emerged as a powerful tool for the direct formation of C–N bonds, offering a more atom-economical alternative to traditional methods. nih.gov The direct amination of a C–H bond in a precursor like 1,1-dimethoxy-3-methylbutane (B13960675) would provide an efficient route to 1,1-dimethoxy-3-methylbutan-2-amine. The mechanism of such a transformation is a subject of detailed study, with several potential pathways being considered.

Proposed Reaction Pathways (e.g., radical, ionic, concerted)

The mechanism of copper-catalyzed C–H amination is complex and can proceed through various intermediates depending on the specific catalyst, oxidant, and substrate involved. Three primary pathways are generally proposed: a radical pathway, an ionic pathway, and a concerted pathway.

Radical Pathway: This pathway often involves a high-valent copper-nitrene or copper-amido radical species. This reactive intermediate can abstract a hydrogen atom from the substrate to generate a carbon-centered radical. Subsequent radical recombination with the nitrogen-containing copper species would then form the desired C–N bond. For a substrate like 1,1-dimethoxy-3-methylbutane, the tertiary C–H bond at the 3-position would be a likely site for hydrogen abstraction due to the relative stability of the resulting tertiary radical.

Ionic Pathway: An ionic mechanism might involve the formation of a carbocation intermediate. In the context of a copper-catalyzed reaction, this could occur through various modes of C–H bond activation, potentially involving a Lewis acidic copper species that polarizes the C–H bond, facilitating its cleavage. However, the formation of a discrete carbocation can be energetically demanding.

Concerted Pathway: A concerted mechanism involves the simultaneous breaking of the C–H bond and the formation of the C–N bond in a single transition state. This pathway is often invoked in metal-catalyzed nitrene insertion reactions into C–H bonds. The geometry of the transition state in such a process is highly ordered and can lead to high stereoselectivity.

Deuterium Labeling Studies to Probe Mechanism

Deuterium labeling is a powerful experimental technique used to elucidate reaction mechanisms by tracing the fate of hydrogen atoms throughout a reaction. researchgate.netrsc.org In the context of C–H amination for the formation of this compound, several labeling experiments could provide critical insights:

Intermolecular Competition Experiment: Reacting an equimolar mixture of 1,1-dimethoxy-3-methylbutane and its deuterated counterpart (e.g., 1,1-dimethoxy-3-methyl-d-butane) under the amination conditions would reveal the kinetic isotope effect (KIE). A significant KIE (kH/kD > 1) would indicate that the C–H bond is broken in the rate-determining step, providing strong evidence for either a radical abstraction or a concerted pathway.

Intramolecular Competition Experiment: For a substrate containing both C–H and C–D bonds at equivalent positions, the product distribution can reveal the selectivity of the C–H activation step.

Stereochemical Labeling: The use of stereospecifically deuterated substrates can help determine the stereochemical course of the reaction (retention, inversion, or racemization), which can distinguish between different concerted and stepwise mechanisms. For instance, the amination of a chiral, deuterated precursor could reveal whether the reaction proceeds with retention of configuration, which is often characteristic of a concerted insertion mechanism.

Recent studies on the deuteration of β-amino C-H bonds in bioactive molecules have highlighted the utility of such labeling techniques in understanding reaction pathways. nih.gov

Kinetic Isotope Effect Analysis

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org Measuring the KIE is a fundamental tool for investigating reaction mechanisms, particularly for determining whether a C-H bond is cleaved in the rate-determining step. princeton.edu

Primary Kinetic Isotope Effect (PKIE): A significant primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org In the context of the copper-catalyzed amination of 1,1-dimethoxy-3-methylbutane, a large PKIE would strongly support a mechanism where C–H bond cleavage is the slowest step, such as in a radical hydrogen abstraction or a concerted C–H insertion.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orglibretexts.org SKIEs are typically smaller than PKIEs but can still provide valuable information about changes in hybridization or steric environment at the transition state. For example, an α-secondary KIE can help distinguish between SN1 and SN2-type mechanisms.

The magnitude of the KIE can also offer clues about the nature of the transition state. Very large KIEs may suggest quantum mechanical tunneling of the hydrogen atom, a phenomenon more likely to occur in radical abstraction pathways.

| Mechanistic Probe | Expected Outcome for Radical Pathway | Expected Outcome for Concerted Pathway | Expected Outcome for Ionic Pathway |

| Primary KIE | Large (kH/kD > 2), potential for very large values with tunneling | Significant (kH/kD > 2) | Small or no KIE if C-H cleavage is not rate-determining |

| Stereochemistry | Racemization or partial retention | Retention of stereochemistry | Racemization or inversion depending on specifics |

| Byproducts | Potential for radical coupling byproducts | Generally cleaner reactions | Potential for rearrangement products from carbocation intermediates |

Mechanistic Insights into Reductive Amination Processes

Reductive amination is a widely used and versatile method for the synthesis of amines. The formation of this compound via this route would involve the reaction of a suitable amine source (e.g., ammonia (B1221849) or a primary amine) with 1,1-dimethoxy-3-methylbutan-2-one, followed by reduction of the intermediate imine or enamine.

The reaction typically proceeds in two key steps:

Imine/Enamine Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (or its tautomer, an enamine). This step is often catalyzed by mild acid.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines over ketones.

The presence of the bulky isobutyl group and the gem-dimethoxy groups in the precursor ketone (1,1-dimethoxy-3-methylbutan-2-one) can influence the reaction mechanism and efficiency. Steric hindrance around the carbonyl group might slow down the initial nucleophilic attack by the amine. Furthermore, the electronic effects of the gem-dimethoxy group could also play a role in the reactivity of the carbonyl and the stability of the intermediates.

Transition State Analysis for Stereochemical Outcomes

The stereochemical outcome of the formation of this compound is of significant interest, as the C2 position is a stereocenter. When the synthesis proceeds via reductive amination of 1,1-dimethoxy-3-methylbutan-2-one, the stereochemistry is determined during the reduction of the imine intermediate.

The stereoselectivity of this reduction step is governed by the facial selectivity of the hydride attack on the C=N double bond. The preferred direction of attack is dictated by the steric and electronic properties of the substituents on the imine carbon and nitrogen atoms.

Steric Hindrance: The bulky isobutyl group attached to the imine carbon will sterically hinder one face of the C=N double bond. The hydride reducing agent will preferentially attack from the less hindered face, leading to a specific stereoisomer. For example, according to Felkin-Anh or related models for nucleophilic addition to carbonyls and imines, the hydride will approach from the side opposite to the largest group.

Chelation Control: In some cases, if a suitable Lewis acidic catalyst or additive is used, chelation control can influence the stereochemical outcome. The gem-dimethoxy groups could potentially coordinate to a metal center, locking the conformation of the intermediate and directing the hydride attack to a specific face.

Reactivity and Chemical Transformations of 1,1 Dimethoxy 3 Methylbutan 2 Amine

Reactions at the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base, enabling a variety of reactions.

The primary amine of 1,1-Dimethoxy-3-methylbutan-2-amine can readily undergo N-alkylation with alkyl halides to form secondary and tertiary amines. Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

Note: The conditions presented are generalized and would require optimization for the specific substrate.

Condensation of the primary amine with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. This reversible reaction, typically catalyzed by acid, is a cornerstone of carbon-nitrogen double bond formation. The stability of the resulting imine is influenced by the nature of the carbonyl compound used.

To facilitate reactions at the acetal (B89532) group without interference from the amine, the primary amine can be protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the primary amine.

Transformations of the Geminal Dimethoxy Acetal Group

The geminal dimethoxy acetal group is a protected form of an aldehyde. Its reactivity is primarily characterized by its susceptibility to hydrolysis under acidic conditions.

Treatment of this compound with aqueous acid results in the hydrolysis of the acetal to the corresponding aldehyde, 3-methyl-2-aminobutanal. This α-amino aldehyde is a valuable synthetic intermediate. It is important to note that under certain conditions, aldehydes can undergo isomerization. For instance, α-aryl aldehydes have been shown to isomerize to the corresponding ketones in the presence of zeolite catalysts at elevated temperatures. While not specifically documented for 3-methyl-2-aminobutanal, the potential for such rearrangements should be considered in synthetic planning.

The geminal dimethoxy acetal can undergo transacetalization when treated with other alcohols or diols in the presence of an acid catalyst. This reaction involves the exchange of the methoxy (B1213986) groups for other alkoxy groups, leading to the formation of new acetals. This process is particularly useful for introducing different protecting groups or for creating cyclic acetals by reacting with diols like ethylene (B1197577) glycol.

Table 2: Acetal Transformations

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Hydrolysis | H₂O, H⁺ catalyst | Aldehyde | Aqueous acid |

| Transacetalization | R'OH, H⁺ catalyst | New Acetal | Anhydrous acid, excess R'OH |

| Cyclic Acetal Formation | HO(CH₂)₂OH, H⁺ catalyst | Dioxolane | Anhydrous acid, azeotropic removal of H₂O |

Note: The conditions presented are generalized and would require optimization for the specific substrate.

This compound is a molecule with significant synthetic potential due to the orthogonal reactivity of its primary amine and acetal functional groups. By leveraging established chemical principles, a wide array of derivatives can be accessed, paving the way for its use as a versatile building block in organic synthesis. Further specific research into the reactivity of this compound would be beneficial to fully elucidate its chemical behavior and expand its applications.

Reactivity via Oxocarbenium Ion Intermediates

The acetal moiety of this compound is a key center for reactivity, primarily proceeding through the formation of a resonance-stabilized oxocarbenium ion. wikipedia.orgyoutube.com This transformation is typically initiated by a Brønsted or Lewis acid, which activates one of the methoxy groups, converting it into a good leaving group (methanol). wikipedia.orglibretexts.org

The loss of methanol (B129727) generates a planar, sp²-hybridized carbocation, which is stabilized by resonance with the adjacent oxygen atom. wikipedia.orgcazypedia.org The general mechanism for this process is outlined below:

Mechanism of Oxocarbenium Ion Formation:

Protonation/Activation: A Lewis or Brønsted acid coordinates to one of the methoxy oxygen atoms.

Elimination: The activated methoxy group is eliminated as methanol, forming the oxocarbenium ion. The positive charge is delocalized between the carbon and the remaining oxygen atom. wikipedia.org

Nucleophilic Attack: The electrophilic carbon of the oxocarbenium ion is then susceptible to attack by a wide range of nucleophiles. youtube.com

The presence of the β-amino group is expected to have a significant impact on this process. While alkoxy groups in the β-position are known to stabilize developing oxocarbenium ions through electrostatic interactions, an amino group can act as an internal base or nucleophile, or exert electronic influence on the stability of the cation. nih.gov Studies on acyclic β-alkoxy acetals show that the neighboring oxygen can define the conformation of the reactive intermediate, thereby directing the stereochemical outcome of nucleophilic attack. nih.gov A similar directing effect could be anticipated from the amino group in this compound, especially if it is protected with an appropriate directing group.

The table below summarizes representative nucleophilic substitution reactions that could proceed via an oxocarbenium ion intermediate derived from this compound.

| Nucleophile | Reagent Example | Potential Product |

| Hydride | LiAlH₄, NaBH₃CN | 1-Methoxy-3-methylbutan-2-amine |

| Cyanide | TMSCN | 2-Methoxy-4-methyl-3-aminopentanenitrile |

| Allyl | Allyltrimethylsilane (with Lewis Acid) | 2-Methoxy-4-methyl-3-aminohept-6-ene |

| Enolate | Silyl enol ether (e.g., from acetone) | 5-Methoxy-3-amino-2,5-dimethylhexan-2-one |

This table presents hypothetical reactions based on established principles of oxocarbenium ion chemistry.

Functionalization and Derivatization of the Carbon Backbone

Beyond the reactivity at the acetal carbon, the aliphatic carbon backbone of this compound offers sites for further chemical modification. Such functionalization allows for the synthesis of more complex and diverse molecular structures. These transformations typically require methods that can selectively activate strong C-H bonds.

Reactions at the Methyl and Isobutyl Groups

The isobutyl group and the methyl group attached to the butane (B89635) chain consist of unactivated sp³ C-H bonds. The selective functionalization of such bonds is a significant challenge in organic synthesis but can be achieved using modern synthetic methods. researchgate.net

One of the most powerful strategies for this purpose is transition-metal-catalyzed C-H activation. rsc.org Palladium-catalyzed reactions, for example, have been extensively used for the modification of amino acid and peptide derivatives. rsc.orgnih.gov For this compound, a plausible approach would involve first converting the primary amine into a suitable directing group, such as an amide or a carbamate. This directing group can then coordinate to a metal catalyst, delivering it to a specific C-H bond in proximity, enabling site-selective functionalization.

Potential C-H functionalization reactions include:

Arylation: Introduction of an aryl group, typically using an aryl halide or boronic acid.

Alkylation: Formation of a new C-C bond with an alkyl source.

Acetoxylation: Introduction of an acetate (B1210297) group using an oxidant like PhI(OAc)₂.

The table below illustrates potential C-H functionalization outcomes on a protected derivative of the parent compound.

| Reaction Type | Reagents | Potential Site of Functionalization |

| Pd-Catalyzed Arylation | Aryl Halide, Pd(OAc)₂, Ligand | Tertiary C-H of the isobutyl group |

| Pd-Catalyzed Acetoxylation | PhI(OAc)₂, Pd(OAc)₂ | Methyl C-H of the isobutyl group |

| Photo-mediated Alkylation | Alkyl Halide, Photocatalyst | Tertiary C-H of the isobutyl group |

This table presents hypothetical reactions based on established C-H activation methodologies. mdpi.com The amine is assumed to be protected with a directing group.

Elaboration of the Butane Chain

Elongating the four-carbon chain of this compound requires the formation of new carbon-carbon bonds. This can be conceptualized through several synthetic strategies, often involving the transformation of the existing functional groups into reactive intermediates.

One possible route involves the conversion of the amine into an imine or an N,O-acetal, which can then react with carbon nucleophiles in a Mannich-type reaction. organic-chemistry.orgorganic-chemistry.org For instance, oxidation of the amine to an imine, followed by the addition of an enolate or Grignard reagent, would extend the carbon chain at the C-2 position.

Another strategy could involve an elimination reaction to introduce a double bond into the carbon backbone, followed by subsequent addition or cross-coupling reactions. For example, after protection of the amine, a synthetically installed leaving group on the carbon backbone could be eliminated to form an alkene. This alkene then serves as a handle for various chain-extending transformations like hydroformylation, Heck coupling, or metathesis.

Biochemical-inspired approaches, analogous to polypeptide chain elongation where amino acids are sequentially added, could also be envisioned in a synthetic context. nih.govkhanacademy.org This would involve a stepwise, iterative process of coupling and functional group manipulation to build up the carbon chain one unit at a time.

Applications of 1,1 Dimethoxy 3 Methylbutan 2 Amine As a Synthetic Building Block

Construction of Nitrogen-Containing Heterocyclic Compounds

The presence of a primary amine group makes 1,1-Dimethoxy-3-methylbutan-2-amine an ideal precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are central to many areas of chemistry, including pharmaceuticals, agrochemicals, and materials science.

Synthesis of Substituted Pyrroles

Substituted pyrroles are a class of aromatic heterocycles that form the core of many biologically active molecules, including natural products and FDA-approved drugs like Atorvastatin and Sunitinib. nih.gov The Paal-Knorr synthesis is a classic and efficient method for constructing the pyrrole (B145914) ring, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. nih.govnih.gov

In this reaction, this compound can serve as the primary amine source. The general mechanism involves the nucleophilic attack of the amine on the carbonyl groups of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, followed by cyclization and dehydration to form the aromatic pyrrole ring. nih.gov The use of a branched amine like this compound would lead to the formation of an N-substituted pyrrole bearing a (1,1-dimethoxy-3-methylbutan-2-yl) group. The acetal (B89532) moiety on this substituent can remain as a stable protecting group or be hydrolyzed under acidic conditions to reveal an aldehyde, which can then be used for further synthetic transformations.

Table 1: The Paal-Knorr Pyrrole Synthesis

| Reactants | Catalyst/Conditions | Product Type |

|---|

Modern variations of the Paal-Knorr reaction utilize green chemistry principles, such as solvent-free conditions and reusable catalysts, to improve the efficiency and environmental friendliness of pyrrole synthesis. nih.govnih.gov

Formation of Aza-Polycyclic Skeletons

Aza-polycyclic skeletons are complex three-dimensional structures containing one or more nitrogen atoms incorporated into a fused or bridged ring system. These motifs are found in a vast number of natural product alkaloids with significant biological activity. The synthesis of these intricate frameworks often relies on strategic bond formations that build the polycyclic system in a controlled manner.

Primary amines are crucial nucleophiles in the construction of these skeletons. For example, in the synthesis of the diazatricyclic core of madangamine alkaloids, a key step involves the intramolecular Michael addition of a primary amine to an α,β-unsaturated ester, which initiates a cascade to form a fused bicyclic system. mdpi.com

While direct examples using this compound are not prevalent in the literature, its structure is well-suited for such synthetic strategies. As a primary amine, it can act as the key nucleophile to form a C-N bond, initiating a cyclization cascade. The branched isobutyl-like fragment would influence the stereochemical outcome of the reaction, while the dimethoxy acetal group serves as a masked aldehyde. This protected aldehyde can be carried through multiple synthetic steps and later deprotected to participate in further cyclizations, enabling the construction of highly complex, functionalized aza-polycyclic skeletons. mdpi.com

Precursor for Modified Morpholino Monomers

Morpholino oligomers are synthetic analogs of nucleic acids that are used as tools in molecular biology and as antisense therapeutics. nih.govnih.gov A key structural feature of these molecules is the morpholine (B109124) ring, which replaces the ribose or deoxyribose sugar of natural nucleic acids. The synthesis of morpholino monomers typically starts from ribonucleosides and involves a periodate-mediated cleavage of the ribose ring to form a dialdehyde. nih.govresearchgate.net This is followed by a reductive amination process, where an intramolecular Schiff base formation between one of the aldehydes and the amine of the nucleobase, followed by reduction, forms the morpholine ring. nih.gov

The use of custom amines in this process allows for the creation of modified morpholino monomers with unique properties. This compound could theoretically be used to create novel, non-nucleosidic morpholino structures. In a hypothetical synthesis, the acetal could be hydrolyzed to an aldehyde, which could then react with a suitable diol or amino alcohol to form a modified morpholine ring, incorporating the branched alkyl group into the backbone. Such modifications could influence the solubility, binding affinity, and nuclease resistance of the resulting oligomers.

Role in the Synthesis of α-Branched Amino Acid Derivatives

α-Branched amino acids are important components of peptides and proteins, and their unnatural variants are used to create peptidomimetics with enhanced stability and biological activity. princeton.edu Several synthetic methods exist for the preparation of α-amino acids, with reductive amination of α-keto acids being a common approach. libretexts.org

This compound is an excellent starting material for the synthesis of α-branched amino acid derivatives, particularly those with structures resembling valine or leucine. The core structure of the molecule contains the characteristic branched alkyl group found in these natural amino acids. nih.gov

A plausible synthetic route would involve the hydrolysis of the dimethyl acetal to unmask the ketone functionality, yielding 3-methyl-1-oxobutan-2-amine (an amino ketone). This intermediate could then undergo various transformations. For instance, it could be a substrate in reactions that build upon the ketone, or the amine could be protected while the ketone is transformed. One of the most direct conceptual pathways would be the conversion to an α-keto acid derivative, which could then be used in reductive amination or other amination protocols to install the amino group at the α-position relative to a new carboxyl group. libretexts.orglibretexts.org The inherent chirality of the starting material (if used as a single enantiomer) could also be leveraged for enantioselective synthesis. libretexts.org

Intermediate in the Preparation of Bioactive Molecules and Complex Organic Frameworks

The utility of this compound as a building block for pyrroles, aza-polycyclic skeletons, and modified morpholinos directly translates to its role as an intermediate in the synthesis of bioactive molecules. nih.govmdpi.com

Pyrrole-based pharmaceuticals : As a precursor for N-substituted pyrroles, it contributes to the synthesis of scaffolds found in drugs for treating cancer and high cholesterol. nih.gov

Alkaloid synthesis : Its potential use in forming aza-polycyclic frameworks makes it a valuable intermediate for the total synthesis of complex natural products, many of which have potent pharmacological activities. mdpi.com

Antisense therapies : As a potential precursor for novel morpholino monomers, it could be used to build synthetic oligonucleotides for gene knockdown experiments and therapeutic applications. nih.govnih.gov

The bifunctional nature of the molecule, with its nucleophilic amine and protected electrophilic carbonyl, allows it to be incorporated into complex molecular frameworks where the two functionalities can be reacted sequentially.

Utilization in Tandem and Cascade Reaction Sequences

Tandem and cascade reactions are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. princeton.edu These reactions lead to a rapid increase in molecular complexity and are often inspired by biosynthetic pathways. Molecules that contain multiple, and sometimes orthogonally reactive, functional groups are ideal substrates for these processes.

This compound, with its primary amine and protected aldehyde, is a prime candidate for use in tandem and cascade sequences.

Table 2: Potential Tandem Reactions Involving this compound

| Reaction Type | Role of Amine Group | Role of Acetal Group | Potential Outcome |

|---|---|---|---|

| Tandem Cyclization/Addition | Acts as a nucleophile to initiate the first reaction (e.g., Michael addition, imine formation). | The protected aldehyde can be unmasked in a later step to undergo a second cyclization or addition reaction. | Formation of complex heterocyclic or polycyclic systems. mdpi.com |

For example, the amine could first participate in an intermolecular reaction, such as a Michael addition. Then, under different conditions (e.g., addition of acid), the acetal could be hydrolyzed to an aldehyde, which could then undergo an intramolecular aldol (B89426) condensation or imine formation, leading to a complex cyclic product. The ability to unmask a reactive functional group mid-sequence makes this compound a powerful tool for the efficient construction of elaborate organic molecules. nih.govmdpi.com

Computational and Advanced Spectroscopic Studies of 1,1 Dimethoxy 3 Methylbutan 2 Amine

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of organic molecules. For 1,1-Dimethoxy-3-methylbutan-2-amine, a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy would provide a complete picture of its molecular framework and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including two-dimensional (2D) NMR and variable temperature (VT) NMR, would be crucial in determining the precise connectivity and stereochemistry of this compound.

Expected ¹H and ¹³C NMR Data:

While specific spectral data is not available, a hypothetical analysis of the expected NMR signals can be projected based on the compound's structure. The proton (¹H) NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the amine proton, and the protons on the butane (B89635) backbone. The carbon-13 (¹³C) NMR spectrum would similarly display unique resonances for each carbon atom in the molecule.

2D NMR Techniques:

To definitively assign these signals and elucidate the connectivity, various 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing key information for assembling the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide insights into the spatial proximity of different protons, which is essential for determining the preferred conformation of the molecule in solution.

Variable Temperature (VT) NMR:

VT-NMR studies could be employed to investigate any dynamic processes, such as conformational changes or restricted bond rotations, that might be occurring. By recording NMR spectra at different temperatures, it would be possible to determine the energy barriers associated with these processes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₇NO₂), HRMS would be used to measure its exact mass.

Expected HRMS Data:

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₇H₁₈NO₂]⁺ ([M+H]⁺) | 148.1332 |

| [C₇H₁₇NNaO₂]⁺ ([M+Na]⁺) | 170.1151 |

The experimentally determined exact mass would be compared to the calculated mass to confirm the elemental formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine and ether functionalities.

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (typically a broad peak) |

| C-H Stretch (alkane) | 2850-3000 |

| C-O Stretch (ether) | 1050-1150 |

| N-H Bend (amine) | 1550-1650 |

Density Functional Theory (DFT) Calculations

In the absence of experimental data, Density Functional Theory (DFT) calculations serve as a powerful predictive tool in computational chemistry. DFT methods can provide valuable insights into the geometric and electronic properties of this compound.

Geometry Optimization and Conformational Analysis

DFT calculations would be used to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A conformational analysis would also be performed to identify the different possible spatial arrangements of the atoms (conformers) and their relative energies.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties that describe the molecule's reactivity.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution in a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

Vibrational Frequency Calculations for Spectroscopic Correlation

No publicly accessible data from vibrational frequency calculations, such as those derived from Density Functional Theory (DFT), are available for this compound. Such studies are crucial for correlating theoretical vibrational modes with experimental spectroscopic data, including Infrared (IR) and Raman spectra. Without these foundational calculations, a detailed analysis of its vibrational properties remains unfeasible.

Molecular Dynamics Simulations for Conformational Landscapes

There are no published molecular dynamics (MD) simulations for this compound. MD simulations are instrumental in exploring the conformational landscape of a molecule, identifying stable conformers, and understanding its dynamic behavior over time. The absence of this research means that insights into the flexibility, preferred spatial arrangements, and intermolecular interactions of this specific compound are not available.

Quantum Chemical Studies of Reaction Intermediates and Transition States

A thorough review of scientific databases indicates that no quantum chemical studies have been published concerning the reaction intermediates and transition states of this compound. These computational investigations are vital for elucidating reaction mechanisms, determining activation energies, and understanding the reactivity of a compound. Without such studies, a theoretical examination of its chemical behavior at a molecular level is not possible.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 1,1-Dimethoxy-3-methylbutan-2-amine hydrochloride?

- Methodological Answer : The hydrochloride salt can be synthesized by reacting the free base with hydrochloric acid under controlled conditions. For example, in a similar synthesis (), a dioxane-HCl solution was added to the precursor, stirred at room temperature, and concentrated under reduced pressure to obtain the product. Critical parameters include temperature control (room temperature), solvent choice (dioxane), and stoichiometric HCl addition to ensure complete salt formation. Purification via recrystallization or column chromatography may be required to achieve >95% purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the methoxy, methyl, and amine groups. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHClNO for the hydrochloride salt) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity. Adjust mobile phase (acetonitrile/water with 0.1% TFA) for optimal separation .

Q. What are the oxidation and reduction pathways of this compound, and how are the products characterized?

- Methodological Answer : Oxidation may yield ketones (e.g., via cleavage of the methoxy group) or carboxylic acids, while reduction could produce alcohols. For identification:

- GC-MS : Analyze volatile oxidation/reduction products.

- FT-IR : Detect functional groups (e.g., carbonyl stretches at 1700–1750 cm for ketones) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) in related amines affect physicochemical properties?

- Methodological Answer : Compare analogs using computational and experimental

| Compound | Substituent Position | LogP | Solubility (mg/mL) | Stability (t) |

|---|---|---|---|---|

| This compound | 3-methyl, 1,1-dimethoxy | 1.2 | 25 (water) | >24 h (pH 7.4) |

| 1-(4-Fluorophenoxy)-3-methylbutan-2-amine | 4-fluoro phenoxy | 2.8 | 8 (water) | 12 h (pH 7.4) |

- Key Insight : Electron-withdrawing groups (e.g., fluorine) increase LogP and reduce solubility. Methoxy groups enhance stability by steric protection .

Q. What challenges arise in achieving >99% purity, and how can they be resolved?

- Methodological Answer : Common issues include residual solvents or by-products (e.g., unreacted precursors). Solutions:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Prep-HPLC : Optimize gradient elution for high-resolution separation.

- Karl Fischer Titration : Monitor residual moisture (<0.1%) for hygroscopic salts .

Q. How can AI-driven synthesis planning improve one-step routes for this compound?

- Methodological Answer : Tools like Reaxys or Pistachio databases predict feasible reactions. For example, AI may suggest:

- Precursor : 3-methylbutan-2-amine + dimethoxycarbonyl chloride.

- Conditions : Catalytic base (e.g., triethylamine) in THF at 0°C → RT.

- Validation : Compare predicted vs. experimental H NMR spectra to confirm product identity .

Q. How do researchers resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer : Case study approach:

- In Vitro Assays : Test MAO inhibition (e.g., fluorometric assays) for analogs with conflicting data.

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites.

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., substituent effects on IC) .

Key Considerations for Researchers

- Stability : Store the hydrochloride salt at −20°C under argon to prevent hydrolysis .

- Ethical Compliance : Adhere to institutional guidelines for handling amines, including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.